methyl 2-[(3-chloro-4-fluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
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Overview
Description
Methyl 2-((3-chloro-4-fluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a complex organic compound that belongs to the class of thiadiazoloquinazoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3-chloro-4-fluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with a suitable thiadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-chloro-4-fluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Methyl 2-((3-chloro-4-fluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(3-chloro-4-fluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death or the suppression of disease progression .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-N-(5-(4-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)amino)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide: Another thiadiazole derivative with anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: Known for their antimicrobial and anticancer activities.
Fluorinated pyrazolo[3,4-d]pyrimidine with a 1,3,4-thiadiazole ring: Exhibits significant anticancer activity.
Uniqueness
Methyl 2-((3-chloro-4-fluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate stands out due to its unique combination of a quinazoline and thiadiazole ring system, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Biological Activity
Methyl 2-[(3-chloro-4-fluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a compound belonging to the class of thiadiazole derivatives, which have gained attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.
Anticancer Activity
Thiadiazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that they exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A review highlighted that several thiadiazole derivatives demonstrated potent inhibitory effects against breast carcinoma (MCF-7), lung carcinoma (A549), and hepatocellular carcinoma (HepG2) cell lines. The most active compounds showed IC50 values ranging from 0.74 to 10 μg/mL against these cell lines .
- Mechanisms of Action : The anticancer activity is often linked to the induction of apoptosis through the activation of caspases, specifically caspases 3, 8, and 9. For example, certain synthesized thiadiazole derivatives were shown to increase subG1 phase populations in HL-60 leukemia cells, indicating apoptosis induction .
Antimicrobial Activity
In addition to anticancer properties, thiadiazole derivatives have demonstrated antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various pathogenic bacteria and fungi:
- Antimicrobial Efficacy : The compound's structure allows it to interact effectively with bacterial cell membranes. In vitro tests revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antiviral Properties
Recent investigations also suggest potential antiviral activities for thiadiazole derivatives. The structure of this compound may enhance its efficacy against viral infections by interfering with viral replication processes .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The presence of specific substituents on the thiadiazole ring significantly influences its biological activity:
Substituent | Effect on Activity |
---|---|
Chlorine | Enhances cytotoxicity against cancer cells |
Fluorine | Increases lipophilicity and bioavailability |
Carboxylate group | Contributes to solubility and interaction with biological targets |
These modifications are crucial for optimizing the compound's efficacy and reducing potential side effects .
Case Study 1: Anticancer Activity in MCF-7 Cells
A study evaluated a series of thiadiazole derivatives for their anticancer properties against MCF-7 cells. The compound showed an EC50 value of approximately 10 μg/mL, indicating substantial cytotoxicity compared to standard chemotherapeutics like doxorubicin . Further investigations revealed that the compound induced significant apoptosis as evidenced by increased levels of activated caspases.
Case Study 2: Antimicrobial Screening
Another research effort assessed the antimicrobial potential of various thiadiazole derivatives, including our compound. It was found to exhibit notable antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL . This suggests its potential utility in treating infections caused by antibiotic-resistant bacteria.
Properties
IUPAC Name |
methyl 2-(3-chloro-4-fluoroanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN4O3S/c1-26-15(25)8-2-4-10-13(6-8)21-17-23(14(10)24)22-16(27-17)20-9-3-5-12(19)11(18)7-9/h2-7H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTKUALBPQTBGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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